molecular formula C14H18FN3O3 B15174114 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid CAS No. 918800-07-4

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid

Cat. No.: B15174114
CAS No.: 918800-07-4
M. Wt: 295.31 g/mol
InChI Key: MROAWUOFFVXUED-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropylamino group, a fluorine atom, and a hydroxypiperazinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the cyclopropylamino and hydroxypiperazinyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins, inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is unique due to the combination of its cyclopropylamino, fluorine, and hydroxypiperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918800-07-4

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31 g/mol

IUPAC Name

2-(cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid

InChI

InChI=1S/C14H18FN3O3/c15-10-5-9(14(20)21)11(17-8-1-2-8)6-12(10)18-4-3-16-7-13(18)19/h5-6,8,13,16-17,19H,1-4,7H2,(H,20,21)

InChI Key

MROAWUOFFVXUED-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=C(C=C2C(=O)O)F)N3CCNCC3O

Origin of Product

United States

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